(5E,7Z)-dodeca-5,7-dienol
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Overview
Description
(5E,7Z)-dodeca-5,7-dienol: is an organic compound with the molecular formula C12H20O. It is a type of alcohol characterized by the presence of two double bonds in the 5th and 7th positions of the dodecane chain. This compound is known for its role as a pheromone in certain insect species, particularly in the western tent caterpillar.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7Z)-dodeca-5,7-dienol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,5-hexadiene and 1,7-octadiene.
Coupling Reactions: The key step involves coupling these dienes using organometallic reagents like lithium diisopropylamide (LDA) or Grignard reagents under controlled conditions.
Hydroboration-Oxidation: The coupled product undergoes hydroboration-oxidation to introduce the hydroxyl group at the terminal position, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts such as palladium or nickel to facilitate the coupling reactions.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques like distillation or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5E,7Z)-dodeca-5,7-dienol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to yield saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of (5E,7Z)-dodeca-5,7-dienal or (5E,7Z)-dodeca-5,7-dienoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of (5E,7Z)-dodeca-5,7-dienyl halides.
Scientific Research Applications
(5E,7Z)-dodeca-5,7-dienol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as a pheromone in insect behavior and communication.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the formulation of fragrances and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (5E,7Z)-dodeca-5,7-dienol involves its interaction with specific molecular targets:
Pheromone Receptors: In insects, it binds to pheromone receptors, triggering behavioral responses.
Enzymatic Pathways: It may be metabolized by enzymes, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Similar Compounds
(5E,7Z)-dodeca-5,7-dienal: An aldehyde analog with similar structural features.
(5E,7Z)-dodeca-5,7-dienoic acid: A carboxylic acid analog with similar double bond positions.
(5E,7Z)-dodeca-5,7-dienyl acetate: An ester analog used in fragrance formulations.
Uniqueness
(5E,7Z)-dodeca-5,7-dienol is unique due to its specific combination of double bonds and hydroxyl group, which imparts distinct chemical and biological properties. Its role as a pheromone and its versatility in chemical reactions make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
71510-51-5 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.3 |
Purity |
96% |
Synonyms |
5E7Z-12OH; |
Origin of Product |
United States |
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